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Executive Summary
The Finkel-Biskis-Reilly murine sarcoma virus-associated ubiquitously expressed (FAU)

protein, also known as ribosomal protein eS30, plays a critical and intricate role in the

maturation of the 40S ribosomal subunit. This guide provides an in-depth technical overview of

FAU's function in ribosome biogenesis, focusing on its synthesis as a fusion protein, its

subsequent processing, and the impact of this processing on the assembly of a functional

ribosome. This document details the key molecular players and pathways involved, presents

quantitative data from relevant studies, and provides comprehensive experimental protocols for

investigating these processes. The information herein is intended to serve as a valuable

resource for researchers in fundamental biology and for professionals in drug development

targeting ribosome biogenesis, a pathway frequently dysregulated in cancer and other

diseases.

Introduction: The FAU Protein and Its Dual Identity
The FAU gene encodes a unique fusion protein comprised of a ubiquitin-like protein, FUBI, at

the N-terminus, and the ribosomal protein eS30 at the C-terminus.[1][2] While eS30 is an

integral component of the mature 40S ribosomal subunit, the FUBI moiety is not.[3][4] For the

40S subunit to become translationally competent, the FUBI domain must be cleaved from

eS30.[3][4] This proteolytic event is a crucial step in the late cytoplasmic stages of 40S subunit

maturation.[3][4]
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Dysregulation of FAU expression and processing has been linked to various pathological

conditions, including cancer, highlighting the importance of understanding its role in the

fundamental process of ribosome biogenesis.[5] This guide will delve into the molecular

mechanisms governing FAU processing and its impact on the production of functional

ribosomes.

The FAU Signaling Pathway in 40S Ribosome
Biogenesis
The journey of the FAU protein from its synthesis as a fusion precursor to the integration of its

eS30 component into a mature 40S ribosomal subunit involves a series of orchestrated events

primarily occurring in the nucleolus and cytoplasm. A critical step in this pathway is the

endoproteolytic cleavage of the FUBI-eS30 fusion protein.

Recent studies have identified the deubiquitinase USP36 as the primary enzyme responsible

for this cleavage.[3][4] The processing of FUBI-eS30 by USP36 is essential for the final

maturation steps of the pre-40S particle.[3][4] Failure to cleave this fusion protein leads to

defects in 18S rRNA processing and the impaired recycling of late-acting ribosome biogenesis

factors, ultimately resulting in the accumulation of immature and translationally incompetent

40S subunits.[3][4]

The following diagram illustrates the key steps in the FAU-dependent 40S ribosome biogenesis

pathway:
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FAU Processing in 40S Ribosome Maturation

Quantitative Data on FAU and Ribosome Biogenesis
The functional consequences of FAU processing have been quantitatively assessed in several

studies. These investigations typically involve the expression of wild-type (WT) and non-

cleavable mutants of FUBI-eS30 and the subsequent analysis of polysome profiles and rRNA

processing.

Polysome Profile Analysis
Expression of non-cleavable FUBI-eS30 mutants leads to a significant reduction in the levels of

free 40S subunits and polysomes, indicating a defect in ribosome production and a decrease in

overall translation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b1176721?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell
Line/Conditi
on

40S Subunit
Level
(Relative to
WT)

60S Subunit
Level
(Relative to
WT)

80S
Monosome
Level
(Relative to
WT)

Polysome
Level
(Relative to
WT)

Reference

HEK293

expressing

FUBI(AA)-

eS30

Decreased
No significant

change
Decreased Decreased [3]

HeLa

expressing

non-

cleavable

FAU

Decreased
No significant

change
Decreased Decreased [4]

Note: Specific numerical values for the relative levels are often presented graphically in the

source publications. The table reflects the observed trends.

18S rRNA Processing
The expression of non-cleavable FAU mutants results in the accumulation of the 18S-E pre-

rRNA intermediate, signifying a blockage in the final maturation step of 18S rRNA.

Cell Line/Condition
18S-E pre-rRNA
Level (Relative to
WT)

Mature 18S rRNA
Level (Relative to
WT)

Reference

HeLa expressing

FUBI(AA)-eS30
Increased Decreased [4]

USP36-depleted HeLa

cells
Increased Decreased [3]

Note: The data in this table is a summary of findings from Northern blot analyses, where

quantification is typically performed by densitometry.
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FAU Protein Interactions
Mass spectrometry-based interactome studies have identified numerous proteins that associate

with FAU, providing insights into its role in ribosome biogenesis and other cellular processes.

Bait Protein
Interacting
Proteins (Selected)

Method Reference

FUBI-eS30-StHA

(WT)

USP36, Ribosomal

proteins (various),

Ribosome biogenesis

factors (e.g., NOB1,

PNO1)

Affinity Purification-

Mass Spectrometry
[3]

FUBI-eS30-StHA

(non-cleavable)

USP36, Ribosomal

proteins (various),

Ribosome biogenesis

factors (retained)

Affinity Purification-

Mass Spectrometry
[3]

Note: This table provides a qualitative summary of key interactors. For a comprehensive list

and quantitative data, refer to the supplementary materials of the cited publications.

Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role

of FAU in ribosome biogenesis.

Polysome Profiling
Polysome profiling by sucrose density gradient ultracentrifugation is used to separate

ribosomal subunits, monosomes, and polysomes, providing a snapshot of the translational

activity in a cell.

Materials:

Lysis Buffer: 20 mM HEPES-KOH (pH 7.4), 100 mM KCl, 5 mM MgCl₂, 1% (v/v) Triton X-

100, 2 mM DTT, 100 µg/mL cycloheximide, 1x protease inhibitor cocktail, RNase inhibitor.
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Sucrose Solutions: 10% and 50% (w/v) sucrose in Gradient Buffer (20 mM HEPES-KOH (pH

7.4), 100 mM KCl, 5 mM MgCl₂, 2 mM DTT).

Gradient Maker

Ultracentrifuge and appropriate rotor (e.g., SW41 Ti)

Fractionation system with a UV detector (254 nm)

Procedure:

Cell Culture and Treatment: Grow cells to 70-80% confluency. Treat with 100 µg/mL

cycloheximide for 5-10 minutes at 37°C before harvesting to arrest translation.

Cell Lysis: Wash cells with ice-cold PBS containing 100 µg/mL cycloheximide. Lyse cells in

ice-cold Lysis Buffer.

Clarification of Lysate: Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet

nuclei and mitochondria.

Sucrose Gradient Preparation: Prepare linear 10-50% sucrose gradients in ultracentrifuge

tubes using a gradient maker.

Loading and Ultracentrifugation: Carefully layer the clarified lysate onto the top of the

sucrose gradient. Centrifuge at 38,000 rpm for 2-3 hours at 4°C.

Fractionation and Analysis: Fractionate the gradient from top to bottom while continuously

monitoring the absorbance at 254 nm. Collect fractions for further analysis (e.g., RNA or

protein extraction).

Northern Blot Analysis of pre-rRNA
Northern blotting is a technique to detect and quantify specific RNA molecules, such as pre-

rRNA intermediates, in a complex RNA sample.

Materials:

Total RNA extracted from cells
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Formaldehyde-agarose gel (1.2%)

MOPS running buffer

Nylon membrane

UV crosslinker

Hybridization buffer

Radiolabeled or DIG-labeled oligonucleotide probes specific for pre-rRNA sequences (e.g.,

ITS1, ITS2, 18S-E)

Phosphorimager or chemiluminescence detection system

Procedure:

RNA Electrophoresis: Denature total RNA and separate by electrophoresis on a

formaldehyde-agarose gel.

RNA Transfer: Transfer the separated RNA from the gel to a nylon membrane by capillary

transfer.

UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.

Prehybridization and Hybridization: Prehybridize the membrane in hybridization buffer. Add

the labeled probe and incubate overnight at the appropriate temperature.

Washing: Wash the membrane with buffers of increasing stringency to remove non-

specifically bound probe.

Detection: Detect the hybridized probe using a phosphorimager (for radiolabeled probes) or

a chemiluminescence detection system (for DIG-labeled probes).

Quantification: Quantify the band intensities using densitometry software.

Co-immunoprecipitation (Co-IP)
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Co-IP is used to identify protein-protein interactions. In the context of FAU, it can be used to

confirm the interaction between FUBI-eS30 and USP36.

Materials:

Cell lysate

Antibody specific to the bait protein (e.g., anti-HA for HA-tagged FAU)

Protein A/G magnetic beads

Wash Buffer: e.g., TBS with 0.05% Tween-20

Elution Buffer: e.g., Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer

SDS-PAGE and Western blotting reagents

Procedure:

Antibody-Bead Conjugation: Incubate the antibody with Protein A/G magnetic beads to allow

for binding.

Immunoprecipitation: Add the cell lysate to the antibody-conjugated beads and incubate to

allow the antibody to bind to the bait protein and its interactors.

Washing: Wash the beads several times with Wash Buffer to remove non-specific binding

proteins.

Elution: Elute the protein complexes from the beads using Elution Buffer.

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies

against the bait protein and the suspected interacting partner (e.g., USP36).

Visualization of Workflows and Pathways
Ribosome Profiling Experimental Workflow
Ribosome profiling (Ribo-seq) is a powerful technique for monitoring translation at a genome-

wide scale. The following diagram outlines the major steps in a typical ribosome profiling
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Ribosome Profiling Workflow

Logical Relationship of FAU Cleavage and 40S
Maturation
The cleavage of the FUBI-eS30 precursor is a prerequisite for the successful completion of 40S

ribosomal subunit maturation. This logical relationship can be visualized as follows:

FUBI-eS30 in pre-40S

FUBI-eS30 Cleavage

Active USP36

Successful 40S Maturation

Yes

40S Maturation Defect

No

Click to download full resolution via product page

FAU Cleavage and 40S Maturation Logic

Conclusion and Future Directions
The FAU protein, through its unique fusion structure and essential post-translational

processing, serves as a critical checkpoint in the biogenesis of the 40S ribosomal subunit. The

discovery of USP36 as the protease responsible for FUBI-eS30 cleavage has significantly

advanced our understanding of this process. The methodologies and data presented in this

guide provide a framework for further investigation into the intricate regulation of ribosome

production.

Future research in this area may focus on:

Quantitative analysis of FAU processing kinetics: Determining the precise rates of FUBI-

eS30 cleavage under different cellular conditions.
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Identification of additional regulatory factors: Exploring whether other proteins modulate the

activity of USP36 on FAU.

Therapeutic targeting: Investigating the potential of inhibiting FAU processing or ribosome

biogenesis as a therapeutic strategy in diseases characterized by hyperactive translation,

such as cancer.

A deeper understanding of the molecular intricacies of FAU and its role in ribosome biogenesis

will undoubtedly open new avenues for both fundamental research and the development of

novel therapeutic interventions.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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